molecular formula C15H16N2O3 B1269663 5-(acetylamino)-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid CAS No. 332898-63-2

5-(acetylamino)-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

Cat. No.: B1269663
CAS No.: 332898-63-2
M. Wt: 272.3 g/mol
InChI Key: OQLWKWMHQJQVEW-UHFFFAOYSA-N
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Description

5-(acetylamino)-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of an acetylamino group and a dimethylpyrrole moiety attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(acetylamino)-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Attachment of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a strong base such as sodium hydride.

    Formation of the Benzoic Acid Core: The benzoic acid core can be synthesized through the Friedel-Crafts acylation of benzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Coupling of the Pyrrole and Benzoic Acid Moieties: The final step involves coupling the pyrrole ring with the benzoic acid core through a nucleophilic substitution reaction, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions can target the acetylamino group, converting it to an amino group.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration and bromine for bromination are commonly employed.

Major Products

    Oxidation: Pyrrole oxides and related derivatives.

    Reduction: Amino-substituted benzoic acids.

    Substitution: Nitrobenzoic acids and halogenated benzoic acids.

Scientific Research Applications

5-(acetylamino)-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(acetylamino)-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(acetylamino)-2-(1H-pyrrol-1-yl)benzoic acid: Lacks the dimethyl groups on the pyrrole ring.

    5-(amino)-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid: Lacks the acetyl group on the amino moiety.

    2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid: Lacks the acetylamino group.

Uniqueness

The presence of both the acetylamino group and the dimethylpyrrole moiety in 5-(acetylamino)-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid imparts unique chemical and biological properties that are not observed in the similar compounds listed above. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-acetamido-2-(2,5-dimethylpyrrol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-9-4-5-10(2)17(9)14-7-6-12(16-11(3)18)8-13(14)15(19)20/h4-8H,1-3H3,(H,16,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLWKWMHQJQVEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=C(C=C2)NC(=O)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354597
Record name 5-Acetamido-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332898-63-2
Record name 5-Acetamido-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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